molecular formula C13H22N2O2S B1315291 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine CAS No. 77444-87-2

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Cat. No. B1315291
CAS RN: 77444-87-2
M. Wt: 270.39 g/mol
InChI Key: TYMVFOYHIGLFLR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine, also known as 1-CHDMPS, is a synthetic compound used in scientific research applications. It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is composed of a cyclohexyl group, a methyl group, and a methylsulfonyl group. 1-CHDMPS has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been used to study the mechanism of action of various compounds. In

Scientific Research Applications

Unusual Thermal Rearrangements

One study observed unusual thermal rearrangements of a structurally similar compound, N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine, leading to the formation of complex heterocyclic compounds. These findings highlight the chemical's potential for creating new molecular structures through thermal processes (Nedolya, Brandsma, & Trofimov, 2002).

Heterocyclic Compound Synthesis

Research into the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones resulted in the creation of novel heterocyclic compounds, demonstrating the chemical's utility in synthesizing complex structures (Bannikova, Maslivets, & Aliev, 2004).

Catalysis in Organic Synthesis

Another study employed N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, highlighting the role of specific catalysts in synthesizing imidazo[1,2-a]pyridin-3-amine derivatives under solvent-free conditions, showcasing the compound's versatility in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Enantioselective Catalysis

The compound has also been studied as part of enantioselective catalysis research, where cyclohexane-1,2-diamines, similar in structure, were used as catalysts in the conjugate addition of ketones to nitro olefins. This work showcases its potential in asymmetric synthesis, achieving high selectivity (Rasappan & Reiser, 2009).

Absorption of Carbon Dioxide

A study explored non-aqueous amine systems for carbon dioxide absorption, examining compounds that include the methylsulfonyl group for their potential to replace N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems. This research underscores the environmental applications of such compounds (Karlsson, Drabo, & Svensson, 2019).

properties

IUPAC Name

1-cyclohexyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-9-10(2)15(11-7-5-4-6-8-11)13(14)12(9)18(3,16)17/h11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMVFOYHIGLFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C)N)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506898
Record name 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

CAS RN

77444-87-2
Record name 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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